(S)-2-(Aminooxy)propanoic acid hydrochloride
Description
(S)-2-(Aminooxy)propanoic acid hydrochloride (CAS: 35419-88-6) is a chiral α-aminooxy acid derivative characterized by an aminooxy (-ONH₂) group at the C2 position of the propanoic acid backbone. Its hydrochloride salt form enhances solubility and stability, making it valuable in synthetic chemistry and bioconjugation. The (S)-configuration at the chiral center is critical for stereoselective interactions in biological systems .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-aminooxypropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWBCLCRPGTIO-DKWTVANSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)ON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Aminooxy)propanoic acid hydrochloride typically involves the reaction of (S)-2-bromo-propanoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the aminooxy group. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Aminooxy)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the aminooxy group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
Enzyme Inhibition Studies
Mechanism of Action
The aminooxy group in (S)-2-(Aminooxy)propanoic acid hydrochloride allows it to interact specifically with carbonyl groups in enzymes, leading to the inhibition of enzymatic activity. This property is particularly valuable in studying metabolic pathways and enzyme mechanisms.
Case Studies
- Inhibition of Tryptophan Aminotransferase : Research has demonstrated that this compound effectively inhibits tryptophan aminotransferase, an enzyme crucial for auxin biosynthesis in plants. Inhibition results in reduced levels of indole-3-acetic acid, a key plant hormone. Experimental treatments with this compound lead to auxin-deficient phenotypes in Arabidopsis thaliana, which can be reversed by the application of exogenous indole-3-acetic acid .
- Analytical Applications : The compound has been utilized as a chemoselective nitrogen transfer reagent in organic synthesis, facilitating transformations such as aldehyde-to-nitrile conversions. This application showcases its utility in both synthetic chemistry and biochemical analysis .
Synthetic Methodologies
Synthesis Techniques
Several synthetic routes have been developed for producing this compound. Notable methods include:
- One-Pot Reactions : Utilizing aminooxy reagents for the chemoselective derivatization of carbonyl compounds allows for efficient synthesis and analysis of various metabolites .
- Click Chemistry : The aminooxy group facilitates click reactions with carbonyl substrates, leading to stable oxime linkages that can be exploited for further synthetic transformations .
Potential Therapeutic Applications
Drug Design and Development
The structural characteristics of this compound make it an attractive candidate for drug design:
- Analog Development : Its resemblance to naturally occurring amino acids allows researchers to create analogs that may exhibit modified biological activities, potentially leading to novel therapeutic agents .
- Cancer Research : The compound has been investigated for its ability to form conjugates with fluorophores and nanoparticles, enhancing imaging techniques and targeted delivery systems in cancer diagnostics .
Mechanism of Action
The mechanism of action of (S)-2-(Aminooxy)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares (S)-2-(Aminooxy)propanoic acid hydrochloride with key analogs:
Key Observations:
- Aminooxy vs. Amino Groups: The aminooxy group in the target compound enables oxime bond formation, unlike amino groups in analogs like those in . This property is exploited in bioconjugation for drug delivery or protein labeling .
- Substituent Complexity : Larger substituents (e.g., GW-1929’s benzoylphenyl group) correlate with receptor-targeted bioactivity (e.g., PPARγ agonism), whereas simpler substituents (e.g., hydrogen or small heterocycles) are used in foundational research .
- Stereochemistry : The (S)-configuration is conserved in all listed compounds, emphasizing its role in biological recognition .
Pharmacological and Industrial Relevance
- Bioconjugation: The aminooxy group’s ability to form oximes with carbonyl groups is pivotal in antibody-drug conjugates (ADCs) and biomaterial engineering .
- Therapeutic Analogs : Tirofiban () and GW-1929 () demonstrate how structural modifications (e.g., sulfonamide or aryl groups) translate to clinical applications (antiplatelet or metabolic regulation).
- Research Tools: Fluorescent benzotriazinone derivatives () and indole-containing amino acids () serve as probes for studying protein interactions or neurotransmitter pathways.
Biological Activity
(S)-2-(Aminooxy)propanoic acid hydrochloride, also known as 2-(Aminooxy)propanoic acid, is a compound with significant biological activity, particularly in the context of enzyme inhibition and metabolic modulation. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C₃H₈ClNO₃
- Molecular Weight : Approximately 139.56 g/mol
- Solubility : Highly soluble in water, enhancing its bioavailability for biological applications.
The compound features an aminooxy group that allows it to interact with carbonyl groups in enzymes, potentially leading to enzyme inhibition. This unique structure positions it as a valuable tool in biochemical research and therapeutic development.
This compound primarily acts by binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can significantly affect various biochemical pathways, including those involved in metabolism and signaling.
Key Mechanisms:
- Enzyme Inhibition : The aminooxy group forms stable oxime linkages with carbonyl-containing compounds, which can lead to the inactivation of specific enzymes.
- Impact on Metabolic Pathways : By inhibiting enzymes that play crucial roles in metabolic processes, this compound can alter the levels of various metabolites.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Table 1: Summary of Biological Activities
Case Study: Inhibition of Auxin Biosynthesis
In a study involving Arabidopsis thaliana, treatment with this compound led to auxin-deficient phenotypes. The application of exogenous IAA reversed these effects, confirming the compound's role as an inhibitor of auxin biosynthesis . This highlights its potential utility in plant biology research and agricultural applications.
Safety and Toxicology
Toxicological assessments indicate that this compound is not genotoxic based on both in vitro and in vivo studies. No significant adverse effects were noted at lower doses, suggesting a favorable safety profile for research applications .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (S)-2-(Aminooxy)propanoic acid hydrochloride in laboratory settings?
- Methodological Answer : The compound can be synthesized via condensation reactions involving aminooxy precursors. A common approach involves reacting hydroxylamine derivatives with halogenated propanoic acids under basic conditions. For example, sodium acetate (NaOAc) is used to deprotonate the hydrochloride salt, facilitating nucleophilic substitution (e.g., oxime formation as in ). Enantioselective synthesis of the (S)-enantiomer may require chiral catalysts (e.g., asymmetric hydrogenation) or post-synthesis resolution techniques like chiral HPLC .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity and stereochemistry (e.g., δ values for aminooxy and propanoic moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., [M+H]+ ion analysis) .
- X-ray Crystallography : Resolves stereochemical configuration for the (S)-enantiomer.
- Chiral Chromatography : Ensures enantiomeric purity post-synthesis.
Q. What safety precautions are necessary when handling this compound in research laboratories?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard codes: H315, H319, H335) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in sealed containers at room temperature, away from oxidizing agents .
- Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) to induce enantioselectivity during hydrogenation of precursor ketones.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer from a racemic mixture.
- Chiral Chromatography : Employ columns with chiral stationary phases (e.g., amylose derivatives) for preparative-scale separation .
Q. What experimental approaches are used to study the enzyme inhibitory activity of this compound?
- Methodological Answer :
- Enzyme Kinetics : Conduct Michaelis-Menten assays to measure inhibition constants () and mechanism (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to target enzymes (e.g., aminotransferases).
- X-ray Crystallography : Resolves inhibitor-enzyme complexes to identify binding motifs.
- In Silico Docking : Computational models (e.g., AutoDock) predict interactions with active sites .
Q. How does this compound serve as a building block in synthesizing oxime derivatives, and what reaction conditions optimize yield?
- Methodological Answer :
- Reaction Design : React with carbonyl compounds (e.g., aldehydes/ketones) in aqueous ethanol at pH 4–5.
- Catalysis : Use acetic acid or NaOAc to buffer the reaction, enhancing nucleophilicity of the aminooxy group.
- Purification : Isolate oximes via recrystallization or flash chromatography. Yields >80% are achievable under optimized conditions .
Q. What are the methodological considerations for investigating the interaction of this compound with neurotransmitter receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use -labeled compounds to measure displacement at glutamate or GABA receptors.
- Electrophysiology : Patch-clamp techniques assess modulation of ion channel activity in neuronal cultures.
- Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in receptors upon ligand binding.
- In Vivo Studies : Administer compound in model organisms (e.g., rodents) to evaluate behavioral effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
